1,1'-Biphenyl, methylnitro-
Overview
Description
1,1’-Biphenyl, methylnitro- is an aromatic compound consisting of two benzene rings connected by a single bond, with a methyl group and a nitro group attached to one of the benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1’-Biphenyl, methylnitro- can be synthesized through several methods. One common approach involves the nitration of 1,1’-biphenyl with a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs at low temperatures to control the formation of by-products. The nitration process introduces a nitro group onto the biphenyl structure.
Another method involves the diazotization of aniline derivatives followed by coupling with benzene derivatives. For example, isopropyl nitrite can be used to diazotize aniline derivatives, which then undergo a coupling reaction with benzene derivatives in the presence of a copper chloride catalyst .
Industrial Production Methods
Industrial production of 1,1’-Biphenyl, methylnitro- often involves large-scale nitration processes. The reaction conditions are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced separation techniques helps in the efficient production of this compound.
Chemical Reactions Analysis
Types of Reactions
1,1’-Biphenyl, methylnitro- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The nitro group on the biphenyl ring makes it susceptible to electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Nitration: Concentrated sulfuric acid and nitric acid at low temperatures.
Reduction: Iron and hydrochloric acid or catalytic hydrogenation.
Oxidation: Potassium permanganate in an acidic medium.
Major Products Formed
Reduction: 1,1’-Biphenyl, methylamino-.
Oxidation: 1,1’-Biphenyl, carboxylic acid.
Scientific Research Applications
1,1’-Biphenyl, methylnitro- has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and liquid crystals.
Medicinal Chemistry: It is explored for its potential use in developing anti-inflammatory and anticancer agents.
Mechanism of Action
The mechanism of action of 1,1’-Biphenyl, methylnitro- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,1’-Biphenyl, nitro-: Lacks the methyl group, making it less hydrophobic.
1,1’-Biphenyl, methyl-: Lacks the nitro group, making it less reactive in electrophilic aromatic substitution reactions.
1,1’-Biphenyl, dimethyl-: Contains two methyl groups, altering its physical and chemical properties.
Uniqueness
1,1’-Biphenyl, methylnitro- is unique due to the presence of both a methyl and a nitro group. This combination imparts distinct chemical reactivity and physical properties, making it valuable in various applications, including organic synthesis and materials science .
Properties
IUPAC Name |
1-methyl-2-nitro-3-phenylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-10-6-5-9-12(13(10)14(15)16)11-7-3-2-4-8-11/h2-9H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJLIVIFGFYPIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC=CC=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40554911 | |
Record name | 3-Methyl-2-nitro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40554911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80182-39-4 | |
Record name | 3-Methyl-2-nitro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40554911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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